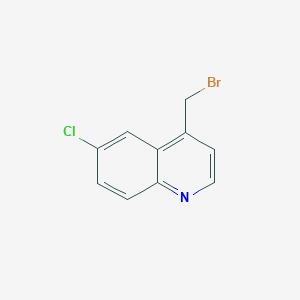

4-(Bromomethyl)-6-chloroquinoline

Description

4-(Bromomethyl)-6-chloroquinoline is a halogen-substituted quinoline derivative with a bromomethyl (-CH₂Br) group at position 4 and a chlorine atom at position 6 of the quinoline ring. Its molecular formula is C₁₀H₈BrClN, and its molecular weight is approximately 256.53 g/mol. The bromomethyl group enhances its reactivity as an alkylating agent, making it a valuable intermediate in pharmaceutical synthesis, particularly for attaching functional groups in drug design .

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

4-(bromomethyl)-6-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-3-4-13-10-2-1-8(12)5-9(7)10/h1-5H,6H2 |

InChI Key |

SSOYRIUWBWNOBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences among similar quinoline derivatives arise from the type and position of substituents, which influence reactivity, electronic properties, and biological activity.

Table 1: Comparison of Structural and Physicochemical Properties

Spectroscopic and Electronic Properties

- 6-Chloroquinoline: DFT studies reveal that chlorine’s electronegativity lowers the HOMO-LUMO gap (4.5 eV), enhancing charge transfer properties .

- Bromomethyl vs. Bromo Substituents: The bromomethyl group in 4-(Bromomethyl)-6-chloroquinoline introduces steric bulk and polarizability, altering dipole moments compared to 6-bromo-4-chloroquinoline .

- Trifluoromethyl Derivatives : Electron-withdrawing CF₃ groups (e.g., in ) significantly reduce electron density, affecting binding in biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Bromomethyl)-6-chloroquinoline to improve yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 6-chloroquinoline derivatives at the 4-position. Key steps include:

- Bromomethylation : Use of brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) to minimize side reactions like over-bromination or ring halogenation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) isolates the target compound, confirmed by TLC and NMR .

Q. What analytical techniques are critical for characterizing 4-(Bromomethyl)-6-chloroquinoline?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromomethyl at C4, chloro at C6) via chemical shifts (e.g., δ 4.5–5.0 ppm for -CH₂Br) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 260.97 for C₁₀H₈BrClN) and fragments (e.g., loss of Br or CH₂Br groups) .

- X-ray Crystallography : Resolves regiochemistry of bromomethyl and chloro groups, critical for structure-activity relationship (SAR) studies .

Q. How does the bromomethyl group influence the reactivity of 6-chloroquinoline in substitution reactions?

- Methodological Answer :

- Nucleophilic Substitution : The bromomethyl group (-CH₂Br) acts as a leaving group, enabling SN2 reactions with amines or thiols to form functionalized quinolines (e.g., 4-aminomethyl-6-chloroquinoline) .

- Electronic Effects : The electron-withdrawing Cl at C6 enhances electrophilicity at C4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Advanced Research Questions

Q. How can researchers address conflicting data on the regioselectivity of bromomethylation in 6-chloroquinoline derivatives?

- Methodological Answer : Contradictions arise from competing bromination pathways (C4 vs. C2 positions). Strategies include:

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites based on charge distribution .

- Isotopic Labeling : Use of ¹⁸O-labeled reagents or deuterated solvents to track intermediate formation .

- Comparative Studies : Benchmark against analogs like 4-bromo-6-chloroquinoline (CAS 65340-70-7) to validate regiochemical outcomes .

Q. What strategies mitigate instability of 4-(Bromomethyl)-6-chloroquinoline under ambient conditions?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Stabilizers : Add 1–5% triethylamine to neutralize HBr byproducts from decomposition .

- Kinetic Monitoring : Use HPLC or UV-Vis spectroscopy to track degradation rates (λ_max ~300 nm for quinoline backbone) .

Q. How does 4-(Bromomethyl)-6-chloroquinoline interact with biological targets in medicinal chemistry studies?

- Methodological Answer :

- Docking Simulations : Molecular docking with proteins (e.g., kinases) predicts binding modes; the bromomethyl group often occupies hydrophobic pockets .

- In Vitro Assays : Test against cancer cell lines (e.g., HeLa) to measure IC₅₀ values. Compare with 6-chloro-4-methylquinoline to assess bromine’s impact on cytotoxicity .

- Metabolic Stability : Incubate with liver microsomes to evaluate oxidative demethylation or debromination pathways .

Q. What are the key differences in reactivity between 4-(Bromomethyl)-6-chloroquinoline and its fluoro/iodo analogs?

- Methodological Answer :

- Leaving Group Ability : Iodo analogs undergo faster SN2 reactions (e.g., with NaN₃), while bromo derivatives balance reactivity and stability .

- Electronic Effects : Fluoro substitution at C6 reduces electrophilicity at C4, requiring harsher conditions for cross-coupling .

- Case Study : Suzuki coupling yields drop from 85% (Br) to 60% (F) under identical conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.